2,3,3',4,4',5-Hexabromodiphenyl ether
Overview
Description
Preparation Methods
The synthesis of 2,3,3’,4,4’,5-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide . Industrial production methods may vary, but they generally follow similar principles, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
2,3,3’,4,4’,5-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,3’,4,4’,5-Hexabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its reactivity and stability under various conditions.
Biology: Research focuses on its effects on living organisms, particularly its potential as an endocrine disruptor.
Medicine: Investigations are ongoing into its potential toxicological effects and mechanisms of action.
Industry: It is used as a flame retardant in various materials, including textiles, plastics, and electronics.
Mechanism of Action
The mechanism by which 2,3,3’,4,4’,5-Hexabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
2,3,3’,4,4’,5-Hexabromodiphenyl ether is compared with other polybrominated diphenyl ethers such as:
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms.
2,2’,3,4,4’,5’-Hexabromodiphenyl ether: Another isomer with different bromine atom positions.
These compounds share similar properties but may differ in their reactivity, toxicity, and environmental persistence .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPCMJWYRDQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20786910 | |
Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405237-85-6 | |
Record name | 2,3,3',4,4',5-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405237856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrabromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20786910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I1M31537 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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